Bromo-DragonFLY hydrochloride is a synthetic psychedelic substance of the phenethylamine and benzodiazepine chemical classes . It was first synthesized by chemist David E. Nichols, who described it as a “potent and selective agonist at the 5-HT2A serotonin receptor” and “the most potent psychedelic drug known” . It’s considered an extremely potent hallucinogen, only slightly less potent than LSD .
The synthesis of Bromo-DragonFLY starts from hydroquinone, which is dialkylated with 1-bromo-2-chloroethane, brominated, and treated with n-butyllithium to yield the tetrahydrobenzodifuran ring system . After formylation of the ring system, the nitropropene derivative was obtained by condensation with nitroethane under ammonium acetate catalysis .
The molecular formula of Bromo-DragonFLY hydrochloride is C13H13BrClNO2 . The structure of Bromo-DragonFLY has the appearance of a winged creature like a dragonfly .
Bromo-DragonFLY demonstrates potent affinity at the 5-HT2A receptor (Ki 0.04 nM), similarly potent affinity at the 5-HT2C receptor (Ki 0.02 nM), and moderate affinity for the 5-HT2B receptor (Ki 0.19 nM) . Bromo-DragonFLY is also a MAO-A inhibitor, and thus strongly inhibits oxidative deamination of 5-HT .
Bromo-DragonFLY has a molar mass of 294.144 g/mol . It has a high affinity for the 5-HT2A serotonin receptors, and is a potent hallucinogen .
Bromo-dragonfly hydrochloride is a synthetic compound first synthesized in 1998 by David E. Nichols. It is classified as a benzodifuran derivative and is structurally related to other psychoactive substances in the phenethylamine family. Specifically, it acts as a full agonist for the 5-HT2A receptor, with high affinity also for 5-HT2C and moderate affinity for 5-HT2B receptors . Its chemical name is 1-(8-bromobenzo[1,2-b;4,5-b]difuran-4-yl)-2-aminopropane hydrochloride, and it has been associated with severe toxicity and fatalities when misused as a recreational drug .
The synthesis of Bromo-dragonfly hydrochloride involves several intricate steps:
In 2001, Nichols reported an enantiospecific synthesis that allowed for the selective production of the more active (R)-(-)-Bromo-dragonfly enantiomer, which exhibits greater binding affinity at serotonin receptors compared to its (S)-enantiomer .
Bromo-dragonfly hydrochloride features a complex molecular structure characterized by:
The presence of bromine enhances its lipophilicity, affecting both its pharmacokinetics and receptor binding characteristics .
Bromo-dragonfly hydrochloride participates in various chemical reactions due to its functional groups:
Understanding these reactions is crucial for both synthetic chemists and pharmacologists studying the drug's effects.
Bromo-dragonfly exerts its psychoactive effects primarily through:
This dual action contributes to both its potency and potential toxicity.
The physical and chemical properties of Bromo-dragonfly hydrochloride include:
These properties are crucial for handling and storage in laboratory settings .
Despite these applications, the high risk associated with its use has led to significant regulatory scrutiny .
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2